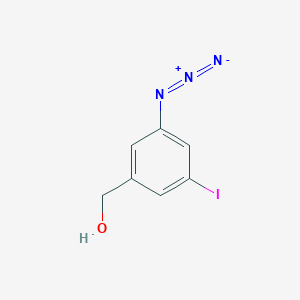

(3-Azido-5-iodophenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

528893-97-2 |

|---|---|

Molecular Formula |

C7H6IN3O |

Molecular Weight |

275.05 g/mol |

IUPAC Name |

(3-azido-5-iodophenyl)methanol |

InChI |

InChI=1S/C7H6IN3O/c8-6-1-5(4-12)2-7(3-6)10-11-9/h1-3,12H,4H2 |

InChI Key |

OKOZDIAJNQOGKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N=[N+]=[N-])I)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azido 5 Iodophenyl Methanol and Analogous Structures

Precursor Synthesis and Halogenation Strategies

The assembly of the carbon skeleton and the introduction of the halogen are foundational steps in the synthesis of (3-Azido-5-iodophenyl)methanol. This typically involves the regioselective iodination of a suitable aromatic precursor followed by the installation or modification of the hydroxymethyl group.

Regioselective Iodination of Aromatic Precursors

Achieving the desired 1,3,5-substitution pattern on the benzene (B151609) ring requires careful selection of the starting material and iodination method. The directing effects of existing substituents are paramount in guiding the incoming iodine electrophile to the correct position.

A common strategy begins with an aniline (B41778) derivative, where the amino group directs electrophilic substitution to the ortho and para positions. To achieve meta-substitution, the synthetic route often starts with a precursor like 3-aminobenzoic acid. The amino group can be converted to a diazonium salt, which is then substituted with iodine in a Sandmeyer-type reaction. For instance, the diazotization of 3-aminobenzoic acid followed by treatment with potassium iodide (KI) can yield 3-iodobenzoic acid, although this can require harsh acidic conditions.

Direct electrophilic iodination is another viable route. The reaction of 3-aminobenzoic acid with iodine in a solvent like acetic acid can produce 3-amino-5-iodobenzoic acid. The amino group, being an activating group, facilitates the reaction. Similarly, other activated aromatic systems can be directly iodinated. For example, various methods exist for the iodination of aromatic compounds using elemental iodine or iodide salts, often with an oxidizing agent to generate the reactive iodine species. mdpi.com The choice of solvent and catalyst is critical; for instance, iodine in the presence of an I2/DMSO system can be used for regioselective iodination. mdpi.com

| Precursor | Reagents | Product | Yield | Reference |

| 3-Aminobenzoic acid | 1. NaNO₂, HCl2. KI | 3-Iodobenzoic acid | 60-70% | |

| 3-Aminobenzoic acid | I₂, Acetic Acid | 3-Amino-5-iodobenzoic acid | Moderate | |

| Methyl 4-aminobenzoate | I₂ | Methyl 4-amino-3-iodobenzoate | - | nih.gov |

| Tetrahydrocarbazoles | I₂ / DMSO | Mono- or Di-iodocarbazoles | - | mdpi.com |

Introduction of the Hydroxymethyl Moiety

The hydroxymethyl (-CH₂OH) group can be introduced at various stages of the synthesis, either before or after the installation of the iodo and azido (B1232118) functionalities. A prevalent and efficient method is the reduction of a carboxylic acid or an ester group.

For precursors like 3-amino-5-iodobenzoic acid, the carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol, (3-amino-5-iodophenyl)methanol (B1375856). A more specific example is the reduction of methyl 4-amino-3-iodobenzoate using a powerful reducing agent like diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to yield (4-amino-3-iodophenyl)methanol. nih.gov This transformation is generally high-yielding and clean.

Alternative strategies for creating benzylic alcohols include the addition of organometallic reagents to aldehydes or the Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate. organic-chemistry.org For instance, an ortho-iodophenyl Grignard reagent can be added to an aldehyde to form the corresponding secondary ortho-iodobenzyl alcohol. researchgate.net

| Precursor | Reagents | Product | Yield | Reference |

| Methyl 4-amino-3-iodobenzoate | DIBAL-H, THF | (4-Amino-3-iodophenyl)methanol | 63% | nih.gov |

| 3-Amino-5-iodobenzoic acid | Reducing Agent | 3-Amino-5-iodobenzyl alcohol | - | |

| Aryl Halides/Triflates | Potassium acetoxymethyltrifluoroborate, Pd catalyst | Benzylic Alcohols | Good | organic-chemistry.org |

Azide (B81097) Group Introduction Techniques

The introduction of the azide (-N₃) group is a critical step, as this functionality imparts unique chemical properties to the molecule. The azide can be installed through several methods, with the choice depending on the available precursor.

Diazotization and Azide Displacement Reactions

The most direct route to an aryl azide from an aromatic amine is through a diazotization reaction followed by displacement with an azide salt. This method is highly effective for converting precursors like (3-amino-5-iodophenyl)methanol into the target compound.

The process involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This forms a transient diazonium salt. Subsequent addition of a solution of sodium azide (NaN₃) to the cold diazonium salt solution results in the displacement of the diazonium group (N₂⁺) and formation of the aryl azide. nih.gov This reaction must be handled with care, as diazonium salts can be unstable and sodium azide is toxic. The reaction mixture is often neutralized carefully after the reaction is complete to isolate the product. nih.gov

| Precursor | Reagents | Product | Reference |

| (4-Amino-3-iodophenyl)methanol | 1. NaNO₂, 1N HCl (0-5 °C)2. NaN₃ | (4-Azido-3-iodophenyl)methanol | nih.gov |

| (+/-)-15-(4-aminobenzyl)carazolol | 1. Na¹²⁵I, Chloramine T2. Diazonium salt formation3. NaN₃ | (+/-)-15-(4-azido-3-iodobenzyl)carazolol |

Nucleophilic Substitution with Azide Anion

The azide ion (N₃⁻) is an excellent nucleophile and is widely used to synthesize organic azides via nucleophilic substitution reactions. masterorganicchemistry.com This method is particularly common for preparing alkyl and benzyl azides from the corresponding halides or sulfonates in what is typically an Sₙ2 reaction. masterorganicchemistry.comresearchgate.net

The reaction involves treating an alkyl or benzyl halide (e.g., a benzyl bromide) with an azide salt, such as sodium azide (NaN₃) or lithium azide (LiN₃), in a polar aprotic solvent like DMSO, DMF, or acetone. tandfonline.com The use of phase-transfer catalysts or solvents like polyethylene (B3416737) glycol (PEG) can enhance the reaction rate and yield, especially in heterogeneous systems. tandfonline.com While this method is highly efficient for generating benzyl azides, it is not the primary route for synthesizing aryl azides like this compound, where the azide is directly attached to the aromatic ring. However, it is a crucial technique for creating analogous structures, such as those with an azidomethyl (-CH₂N₃) group.

| Substrate | Azide Source | Solvent/Conditions | Product | Yield | Reference |

| Benzyl bromide | NaN₃ | PEG 400 | Benzyl azide | High | tandfonline.com |

| Benzyl bromide | NaN₃ | DMSO | Benzyl azide | - | tandfonline.com |

| Alkyl Halides | NaN₃ or KN₃ | Acetonitrile (B52724) or DMSO | Alkyl Azides | - | masterorganicchemistry.com |

| Benzyl bromide | NaN₃ | DMF/water, Cu(II), L-proline | 1,2,3-Triazole (via in situ azide) | 82% | nih.gov |

C-H Azidation Approaches

Recent advances in organic synthesis have led to the development of methods for the direct azidation of C-H bonds, offering a more atom-economical route that avoids pre-functionalization of the substrate. These modern techniques often rely on transition metal catalysis or hypervalent iodine reagents.

One notable method is the copper-catalyzed azidation of anilines. In this reaction, the primary amine of the aniline substrate acts as a directing group, guiding the azidation regioselectively to the ortho position. acs.org This approach provides a direct route to ortho-azidoanilines under mild conditions.

Another strategy involves the use of iodine-based reagents. Iodine azide (IN₃), often generated in situ, can undergo homolytic cleavage upon heating to produce an azide radical. This radical can then abstract a hydrogen atom from a weak C-H bond, followed by reaction with iodine to introduce the azide moiety. mdpi.combeilstein-journals.org Furthermore, hypervalent iodine(III) reagents are effective oxidants that can mediate the azidation of various aromatic systems, providing an alternative to methods that use potentially hazardous heavy metals. researchgate.net

Azido-Alcohol Synthesis Routes

The introduction of the azido and alcohol functionalities onto the phenyl ring can be accomplished through several synthetic transformations. The primary methods for generating the azido-alcohol motif in compounds like this compound involve either the reduction of a corresponding azido-substituted carbonyl compound or the conversion of an amino group to an azide on a pre-existing benzyl alcohol.

One common approach is the reduction of an azido-aldehyde or azido-carboxylic acid derivative. For instance, a precursor such as 3-azido-5-iodobenzaldehyde can be selectively reduced to the corresponding benzyl alcohol. A widely used and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reagent is known for its chemoselectivity, capable of reducing aldehydes and ketones without affecting more robust functional groups like aryl azides and iodides under standard conditions rsc.orgsci-hub.se. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at mild temperatures, often ranging from 0 °C to room temperature.

Alternatively, if the synthesis commences from a carboxylic acid precursor, such as 3-azido-5-iodobenzoic acid, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) would be necessary to convert the carboxylic acid to the primary alcohol. However, the chemoselectivity of LiAlH₄ with respect to the azide and iodide functionalities must be carefully considered. It is known that LiAlH₄ can reduce aryl azides, which would be an undesirable side reaction in this context . A milder approach involves the esterification of the carboxylic acid followed by reduction of the resulting ester with a selective reducing agent.

Another key route involves the diazotization of an amino group followed by azidation. This is a classic and reliable method for introducing an azide group onto an aromatic ring. Starting with an amino-alcohol precursor like (3-amino-5-iodophenyl)methanol, the amino group can be converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) nih.gov. The resulting diazonium salt is then treated with sodium azide (NaN₃) to yield the desired aryl azide nih.gov. The stability of the diazonium intermediate is critical, and the reaction is usually performed without its isolation.

Multi-step Convergent Synthesis Pathways

Pathway A: From a Substituted Benzoic Acid

A plausible convergent synthesis can start from a commercially available or readily synthesized starting material such as 3-aminobenzoic acid. The synthesis would proceed as follows:

Regioselective Iodination: The first step involves the regioselective iodination of 3-aminobenzoic acid to produce 3-amino-5-iodobenzoic acid. This can be achieved using various iodinating agents. Direct iodination using iodine and an oxidizing agent in an acidic medium is a common method .

Diazotization and Azidation: The amino group of 3-amino-5-iodobenzoic acid is then converted to an azide group. This is accomplished through diazotization with sodium nitrite in an acidic medium, followed by treatment with sodium azide to yield 3-azido-5-iodobenzoic acid nih.govconicet.gov.ar.

Esterification: To facilitate a chemoselective reduction, the carboxylic acid is converted to its corresponding ester, for example, the methyl or ethyl ester, using standard esterification methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of acid).

Selective Reduction: The final step is the selective reduction of the ester group to the hydroxymethyl group. Diisobutylaluminium hydride (DIBAL-H) is an effective reagent for this transformation at low temperatures, which is known to reduce esters to alcohols without affecting aryl azides and iodides nih.govclockss.org.

Pathway B: From a Substituted Benzyl Alcohol

An alternative convergent route could begin with the synthesis of the benzyl alcohol fragment first:

Synthesis of (3-Amino-5-iodophenyl)methanol: This key intermediate can be synthesized from 3-aminobenzyl alcohol through regioselective iodination. The directing effects of the amino and hydroxymethyl groups would need to be carefully controlled to achieve the desired 1,3,5-substitution pattern. Alternatively, it can be prepared by the reduction of 3-amino-5-iodobenzoic acid achemblock.com.

Diazotization and Azidation: The amino group of (3-amino-5-iodophenyl)methanol is then converted to the azide functionality using the diazotization-azidation sequence as described in Pathway A. This would directly yield the target molecule, this compound nih.gov.

Chemo- and Regioselectivity in Synthesis of this compound

The successful synthesis of this compound hinges on the precise control of chemo- and regioselectivity at various stages.

Regioselectivity:

The substitution pattern on the benzene ring is critical. In Pathway A, the iodination of 3-aminobenzoic acid is directed by the existing substituents. The amino group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the incoming electrophile (iodine) is directed to the positions ortho and para to the amino group. The position para to the amino group is already occupied by the carboxylic acid. Therefore, iodination is expected to occur at the positions ortho to the amino group. To achieve the desired 3-amino-5-iodobenzoic acid, the iodination would need to be directed to the position meta to the carboxylic acid, which is also ortho to the amino group. Careful selection of iodinating reagents and reaction conditions is crucial to favor the formation of the desired isomer . For instance, using N-iodosuccinimide (NIS) can provide good regioselectivity in the iodination of electron-rich aromatic compounds acs.org.

Chemoselectivity:

Chemoselectivity is paramount in several steps of the proposed syntheses. During the reduction of the carbonyl group (either aldehyde or ester), the azide and iodo functionalities must remain intact.

Reduction of Aldehyde: Sodium borohydride is generally a mild and selective reducing agent. It readily reduces aldehydes to primary alcohols while being unreactive towards aryl azides and aryl iodides under typical reaction conditions rsc.orgsci-hub.se. This makes it an ideal reagent for the conversion of 3-azido-5-iodobenzaldehyde to the target alcohol.

Reduction of Ester/Carboxylic Acid: The reduction of a carboxylic acid or its ester in the presence of an azide group requires careful choice of the reducing agent. As mentioned, LiAlH₄ is often too reactive. DIBAL-H at low temperatures is a well-established method for the chemoselective reduction of esters to alcohols in the presence of other sensitive functional groups nih.govclockss.org. The reduction of a carboxylic acid can also be achieved via its conversion to a more reactive intermediate, such as a benzotriazole (B28993) ester, which can then be reduced with sodium borohydride researchgate.net.

The diazotization-azidation sequence also requires chemoselective reaction at the amino group without affecting the other functionalities present on the ring. This is generally achievable as the reaction conditions are specific for primary aromatic amines.

Below is a table summarizing the key transformations and the reagents that offer good chemo- and regioselectivity for the synthesis of this compound and its precursors.

| Transformation | Starting Material | Product | Reagent(s) | Selectivity Aspect |

| Iodination | 3-Aminobenzoic acid | 3-Amino-5-iodobenzoic acid | I₂ / Oxidizing Agent or NIS | Regioselective iodination at the position ortho to the amino group and meta to the carboxyl group. |

| Azidation | 3-Amino-5-iodobenzoic acid | 3-Azido-5-iodobenzoic acid | 1. NaNO₂, HCl 2. NaN₃ | Chemoselective conversion of the amino group to an azide. |

| Reduction (Aldehyde) | 3-Azido-5-iodobenzaldehyde | This compound | NaBH₄ | Chemoselective reduction of the aldehyde without affecting the azide or iodide. |

| Reduction (Ester) | Methyl 3-azido-5-iodobenzoate | This compound | DIBAL-H | Chemoselective reduction of the ester without affecting the azide or iodide. |

Chemical Transformations and Reactivity of 3 Azido 5 Iodophenyl Methanol

Reactivity of the Azido (B1232118) Moiety

The azide (B81097) group (-N₃) is a high-energy functional group known for its participation in a variety of highly selective and efficient reactions. uni-muenchen.de Its reactivity is central to the utility of (3-azido-5-iodophenyl)methanol in click chemistry and other ligation strategies. smolecule.comdiva-portal.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of stable 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. beilstein-journals.orgrsc.org In the context of this compound, the azido group readily participates in CuAAC reactions. For instance, it can be reacted with various alkynes in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) or copper(II) acetate (B1210297) with a reducing agent, or by using a copper(I) source directly. beilstein-journals.orgmdpi.com The resulting triazole ring is a stable aromatic heterocycle that can serve as a linker in more complex molecular architectures. smolecule.com The reaction is generally insensitive to the electronic properties of the azide, allowing for a wide range of coupling partners. beilstein-journals.org

Table 1: Examples of CuAAC Reactions with Aryl Azides

| Aryl Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Product Type | Reference |

| p-Iodophenyl azide | Terminal Alkyne | Cu(OAc)₂ | Methanol (B129727) | 1,4-Disubstituted 1,2,3-triazole | beilstein-journals.org |

| Phenyl azide | Terminal Alkyne | CuI/DIPEA | Dichloromethane | 1,4-Disubstituted 1,2,3-triazole | beilstein-journals.org |

| Organic Halide + NaN₃ | Terminal/Internal Alkyne | Copper(I) Chloride Complex | Water | 1,4-Di/1,4,5-Trisubstituted 1,2,3-triazole | rsc.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. acs.org This reaction involves the use of a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst. mdpi.comacs.org The high ring strain of the alkyne significantly lowers the activation energy of the cycloaddition. acs.org The azido group of this compound is a suitable substrate for SPAAC, allowing for its conjugation to biomolecules or other molecular scaffolds functionalized with strained alkynes under physiological conditions. acs.orgru.nl While highly efficient, the hydrophobic nature of many strained alkynes can sometimes influence the properties of the final product. acs.org

Staudinger Ligation and Related Transformations

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. nih.govnih.gov The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis to yield a stable amide bond. ysu.am This transformation is highly selective and proceeds under mild, aqueous conditions without a metal catalyst. researchgate.net The azido group of this compound can participate in Staudinger ligations, providing a method for forming amide linkages. smolecule.comnih.gov A "traceless" version of this reaction exists where the phosphine (B1218219) oxide byproduct is not incorporated into the final product. researchgate.netmdpi.com

Reduction of the Azide Group to Amines

The azide group can be readily reduced to a primary amine (-NH₂). smolecule.com This transformation is a fundamental process in organic synthesis, providing access to anilines which are versatile intermediates. Common methods for the reduction of aryl azides include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or tin(II) chloride (SnCl₂). smolecule.comnih.gov For this compound, this reduction would yield (3-amino-5-iodophenyl)methanol (B1375856), a trifunctional intermediate that can undergo further modifications at the newly formed amino group, the iodo substituent, and the methanol moiety. A study describes the reduction of a related compound, tert-butyl (3-azido-5-iodobenzyl)(methyl)carbamate, to the corresponding amine using tributylphosphine. rsc.org

Thermal and Photolytic Decomposition to Nitrenes

Aryl azides can undergo thermal or photolytic decomposition to lose a molecule of dinitrogen (N₂) and form a highly reactive nitrene intermediate. worktribe.comresearchgate.net These nitrenes are electron-deficient species that can undergo a variety of subsequent reactions, including intramolecular C-H insertion or cyclization reactions. diva-portal.orgacs.org The specific reaction pathway is often dependent on the substitution pattern of the aryl ring and the reaction conditions. ethz.ch For instance, the thermolysis of some aryl azides can lead to the formation of azepines through ring expansion. worktribe.com While a powerful method for generating reactive intermediates, the high reactivity of nitrenes can sometimes lead to a mixture of products. researchgate.net The activation temperature for thermal decomposition can be tuned by the substituents on the aryl ring. ethz.ch

Reactivity of the Iodo Substituent

The iodo substituent on the aromatic ring of this compound is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. nih.govresearchgate.net

Aryl iodides are excellent substrates for various palladium-catalyzed cross-coupling reactions. organic-chemistry.org These include the Suzuki-Miyaura coupling with boronic acids, the Heck coupling with alkenes, the Sonogashira coupling with terminal alkynes, the Buchwald-Hartwig amination with amines, and the Stille coupling with organostannanes. researchgate.net These reactions provide powerful methods for introducing a wide variety of substituents at the iodo-position of this compound. For example, a Suzuki-Miyaura coupling could be used to introduce a new aryl or vinyl group, significantly increasing the molecular complexity. While generally highly reactive, some studies have noted that the efficiency of Pd/PPh₃-catalyzed Suzuki-Miyaura couplings with aryl iodides can be poor at lower temperatures. utas.edu.au In addition to palladium, other transition metals like copper and gold have also been shown to catalyze cross-coupling reactions with aryl iodides. researchgate.netfacs.website

Table 2: Examples of Cross-Coupling Reactions with Aryl Iodides

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Organoboronic acids | Palladium-based | Biaryls, etc. | researchgate.net |

| Stille | Organostannanes | Palladium/Copper(I) iodide | Biaryls, etc. | researchgate.net |

| C-N Coupling | Amines | Palladium/Biarylphosphine ligands | Aryl amines | nih.gov |

| C-N Coupling | Amines | Gold-based | Aryl amines | facs.website |

| Carbonylation | Carbon monoxide/Ethyl diazoacetate | Palladium-based | β-keto α-diazocarbonyl compounds | organic-chemistry.org |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine bond in this compound is the most reactive site for transition-metal-catalyzed cross-coupling reactions. These reactions provide a powerful means to form new carbon-carbon bonds, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents at the C-5 position. The azide and methanol functionalities are generally stable under the conditions typically employed for these couplings.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester. This reaction is catalyzed by a palladium complex in the presence of a base. rsc.orgorganic-chemistry.org The reaction conditions can be tuned to be mild and tolerant of various functional groups, including the azide and alcohol moieties present in the substrate. organic-chemistry.org Iodophenyl compounds are known to readily undergo Suzuki reactions, suggesting that this compound would serve as an excellent substrate for creating complex molecular architectures. nih.gov

| Reaction Details: Suzuki-Miyaura Coupling | |

| Reaction Scheme | |

| Aryl Halide | This compound |

| Coupling Partner | Arylboronic Acid (Ar-B(OH)₂) or Ester |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Product | 3-Azido-5-aryl-phenyl)methanol |

Sonogashira Coupling The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.netnih.gov The azide group is compatible with these conditions, as demonstrated in the Sonogashira coupling of 4-iodophenylazide. tandfonline.com This makes the Sonogashira reaction a key tool for introducing alkynyl moieties, which can serve as handles for further modifications, such as "click chemistry".

| Reaction Details: Sonogashira Coupling | |

| Reaction Scheme | |

| Aryl Halide | This compound |

| Coupling Partner | Terminal Alkyne (R-C≡CH) |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI (co-catalyst) |

| Base | Triethylamine (NEt₃) or Diisopropylamine (DIPA) |

| Solvent | THF, DMF, or NEt₃ (as solvent and base) |

| Product | (3-Azido-5-(alkynyl)phenyl)methanol |

Heck Coupling The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, yielding a substituted alkene product. This palladium-catalyzed reaction typically requires a base to neutralize the HX formed. While specific examples with this compound are not detailed, iodoarenes are highly reactive substrates for this transformation, which is tolerant of many functional groups.

Introduction of Isotopic Labels (e.g., Radioiodination for Research Tracers)

The presence of an iodine atom makes this compound and its derivatives ideal candidates for radioiodination. Introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) allows for the creation of radiotracers for preclinical research, nuclear imaging (SPECT, PET), and radiotherapy. researchgate.netnih.gov

Two primary strategies are employed for radioiodination:

Electrophilic Radioiodination: This method involves the direct substitution of a hydrogen atom on an activated aromatic ring (e.g., a phenol (B47542) or aniline (B41778) precursor) with a radioiodide cation (I⁺), which is generated in situ from Na[¹²⁵I] using an oxidizing agent like Chloramine-T. researchgate.netacs.org

Radioiododestannylation: A more common and regioselective method involves the synthesis of a non-radioactive organotin precursor (e.g., a trialkylstannyl derivative) from the iodo-compound. nih.gov This precursor then undergoes a facile Stille-type coupling with radioactive iodide in the presence of a mild oxidant, cleanly replacing the stannyl (B1234572) group with the radioiodine isotope. acs.orgnih.gov This approach provides high specific activity and excellent regiocontrol. nih.gov

| Method | Precursor | Reagents | Key Features |

| Electrophilic Substitution | (3-Azido-5-aminophenyl)methanol | Na[¹²⁵I], Chloramine-T, Acid | Requires an activated precursor; less regioselective. acs.org |

| Radioiododestannylation | (3-Azido-5-(tributylstannyl)phenyl)methanol | Na[¹²⁵I], Chloramine-T or other oxidant | High regioselectivity and specific activity; widely used for preparing radioligands. nih.govnih.gov |

Directed Arylation Strategies

Directed arylation, a subset of C-H activation/functionalization reactions, allows for the formation of C-C bonds at positions that are not accessible through classical cross-coupling. researchgate.net In this strategy, a directing group on the aromatic ring coordinates to a transition metal catalyst (often palladium), guiding the C-H activation to a specific, typically ortho, position. nih.govrsc.org

For this compound, the methanol or azide group could potentially act as a directing group. However, the high reactivity of the C-I bond towards oxidative addition means that traditional cross-coupling reactions (Suzuki, Sonogashira, etc.) are generally the preferred and more efficient pathways for arylation. acs.org While direct C-H arylation of iodoarenes is possible, it often requires specific catalysts and conditions to prevent competitive coupling at the C-I bond. Therefore, this strategy is less commonly employed for heavily functionalized substrates like this compound, where more predictable methods are available.

Transformations of the Methanol Functionality

The primary alcohol group (-CH₂OH) offers another site for chemical modification, which can be achieved independently of or subsequent to reactions at the aryl iodide position.

Selective Oxidation Reactions

The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidant is crucial to prevent over-oxidation and ensure compatibility with the sensitive azide group.

Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are effective for the high-yield conversion of benzylic alcohols to aldehydes. rsc.org These reactions are typically run under neutral or non-acidic conditions, which preserves the integrity of the azide group. rsc.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can oxidize the alcohol directly to a carboxylic acid. However, the harsh and acidic nature of these reagents may not be compatible with the azide group. Milder, two-step procedures, such as oxidation to the aldehyde followed by subsequent oxidation with reagents like sodium chlorite (B76162) (NaClO₂), are often preferred.

| Target Functional Group | Reagent | Typical Conditions | Product |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ or THF, Room Temp | (3-Azido-5-iodophenyl)benzaldehyde rsc.org |

| Aldehyde | Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, Reflux | (3-Azido-5-iodophenyl)benzaldehyde |

| Carboxylic Acid | Sodium Chlorite (NaClO₂) | tert-Butanol/water, with a scavenger (e.g., 2-methyl-2-butene) | (3-Azido-5-iodobenzoic) acid |

Esterification and Etherification Protocols

The hydroxyl group can be readily converted into esters and ethers, which can alter the molecule's steric and electronic properties or serve as a protecting group.

Esterification: The formation of an ester is typically achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. byjus.commasterorganicchemistry.comstackexchange.com

Etherification: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. beilstein-journals.org

| Reaction Type | Reagents | Product |

| Esterification | R-COCl, Pyridine or NEt₃ | (3-Azido-5-iodobenzyl) ester |

| Esterification | R-COOH, H₂SO₄ (cat.) | (3-Azido-5-iodobenzyl) ester masterorganicchemistry.com |

| Etherification | 1. NaH; 2. R-Br or R-I | (3-Azido-5-((alkoxy)methyl)-1-iodobenzene) beilstein-journals.org |

Tandem and Cascade Reactions Involving Multiple Functional Groups

The unique trifunctional nature of this compound, featuring an azide, an iodo, and a hydroxymethyl group on a benzene (B151609) ring, presents a rich platform for the design of tandem and cascade reactions. Such sequential reactions, where multiple bonds are formed in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. While specific tandem reactions of this compound are not extensively documented, its reactivity can be inferred from known transformations of analogous ortho- and meta-substituted aryl azides and iodides. These reactions typically leverage the distinct chemical reactivities of the azide and iodo functionalities to construct complex heterocyclic scaffolds.

A plausible and powerful strategy for engendering cascade reactions from this compound involves an initial palladium-catalyzed cross-coupling reaction at the iodo position, followed by an intramolecular reaction involving the azide group. For instance, a tandem Sonogashira coupling/intramolecular azide-alkyne cycloaddition represents a viable pathway for the synthesis of fused triazole-containing heterocycles. In this hypothetical sequence, the iodo group would first undergo a Sonogashira coupling with a terminal alkyne. The resulting aryl-alkyne intermediate, still bearing the azide functionality, could then undergo an intramolecular [3+2] cycloaddition (a Huisgen cycloaddition) to form a fused triazepine ring system. The hydroxymethyl group could be further functionalized to participate in or influence these cyclization processes.

Another potential cascade pathway involves a radical-mediated cyclization. The iodo group can serve as a precursor for an aryl radical under appropriate conditions (e.g., using a radical initiator like AIBN with a reducing agent). This aryl radical could then be trapped intramolecularly by the azide group, or by a suitably positioned alkene or alkyne introduced via the hydroxymethyl group, leading to the formation of nitrogen-containing heterocyclic rings. Tandem radical cyclizations of iodoaryl allyl azides have been reported to yield spirocyclic lactams, highlighting the potential for such transformations.

Furthermore, the azide group can be transformed into other reactive intermediates to initiate cascade sequences. For example, a Staudinger reaction of the azide with a phosphine would generate an iminophosphorane. This intermediate could then participate in an intramolecular aza-Wittig reaction with a carbonyl group, which could be introduced by oxidation of the hydroxymethyl group of this compound. This would lead to the formation of a fused imine-containing heterocycle.

The table below summarizes some plausible tandem and cascade reactions involving derivatives of this compound, based on established chemical transformations of analogous compounds.

| Reaction Type | Reactant(s) | Catalyst/Reagents | Plausible Product(s) | Reaction Sequence |

| Tandem Sonogashira Coupling / Azide-Alkyne Cycloaddition | This compound, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base | Fused triazepine derivatives | 1. Sonogashira coupling of the iodo group with the alkyne.2. Intramolecular [3+2] cycloaddition of the azide onto the newly introduced alkyne. |

| Radical-Mediated Cyclization | Allyl ether of this compound | Radical initiator (e.g., AIBN), Reducing agent (e.g., Bu₃SnH) | Fused nitrogen-containing heterocycles | 1. Formation of an aryl radical at the iodo position.2. Intramolecular radical addition to the allyl group.3. Subsequent cyclization involving the azide. |

| Tandem Staudinger / Intramolecular Aza-Wittig Reaction | (3-Azido-5-formylphenyl)iodine (from oxidation of the starting material) | PPh₃ | Fused imine-containing heterocycles | 1. Oxidation of the hydroxymethyl group to an aldehyde.2. Staudinger reaction of the azide to form an iminophosphorane.3. Intramolecular aza-Wittig reaction between the iminophosphorane and the aldehyde. |

Advanced Applications in Chemical Research

(3-Azido-5-iodophenyl)methanol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The iodo group is amenable to a variety of metal-catalyzed cross-coupling reactions, the azide (B81097) group is a key participant in cycloadditions and bioorthogonal ligations, and the alcohol can be easily oxidized or converted into a leaving group for substitution reactions. This combination allows for the stepwise construction of highly complex and functionalized molecules.

This compound and its close analogues serve as foundational building blocks for the synthesis of intricate organic structures. The presence of the iodine atom facilitates the formation of carbon-carbon and carbon-heteroatom bonds through well-established methodologies such as Suzuki, Sonogashira, and Heck cross-coupling reactions. nih.gov Following the construction of a more complex carbon skeleton via the iodo-handle, the azide group remains available for subsequent transformations. For instance, the azide can be reduced to an amine, which can then be acylated or alkylated, or it can undergo cycloaddition with an alkyne (a "click" reaction) to form a stable triazole ring. mdpi.com This stepwise approach is instrumental in building molecules with precisely defined architectures. An example of a related building block, (4-azido-3-iodophenyl)methanol, was synthesized from methyl 4-amino-3-iodobenzoate in two steps. nih.gov This highlights a common synthetic route involving the diazotization of a corresponding amino alcohol followed by displacement with an azide salt. nih.govacs.org

Starting from bromo/iodobenzaldehyde derivatives, which are precursors to the title compound, stilbene (B7821643) methanols can be prepared and subsequently cyclized to yield indanol and indanone scaffolds, demonstrating the utility of such building blocks in creating polycyclic systems. nih.gov

Table 1: Examples of Reactions Utilizing Azido-Iodo-Aryl Building Blocks

| Precursor Type | Reaction Type | Resulting Structure/Scaffold | Research Context |

|---|---|---|---|

| Iodo-aryl | Suzuki/Heck Coupling | Biaryl or Stilbene Core | Construction of complex carbon skeletons nih.gov |

| Azido-aryl | Huisgen Cycloaddition | 1,2,3-Triazole Ring | Formation of stable heterocyclic linkers mdpi.comfrontiersin.org |

| Azido-aryl | Staudinger Reaction | Amine/Amide Bond | Bioorthogonal ligation, peptide synthesis nih.govresearchgate.net |

| Iodo-aryl | Sonogashira Coupling | Aryl-alkyne | Synthesis of conjugated systems nih.gov |

This table is generated based on reactions applicable to the functional groups of this compound and its analogues.

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. The triazole ring, readily formed from the azide group of this compound via click chemistry, is a prominent component of many such scaffolds due to its stability, hydrogen bonding capabilities, and rigid structure. frontiersin.org For example, the triazoloquinoxaline scaffold is a versatile moiety found in compounds with antibacterial, anti-HIV, and antifungal activities. frontiersin.org The azide functionality serves as a linchpin for introducing this critical heterocyclic system into a target molecule.

Furthermore, the entire this compound unit can be incorporated into larger molecules to act as a multifunctional connector or a core element. Its derivatives have been used to synthesize photoaffinity ligands for probing biological targets like the dopamine (B1211576) and serotonin (B10506) transporters. acs.orgnih.gov In these applications, the azido-iodo-aryl moiety is attached to a known ligand scaffold. The resulting molecule retains binding affinity for the target protein, and upon photoactivation, the azide generates a reactive nitrene that covalently crosslinks to the receptor, allowing for its identification and characterization. acs.orgnih.gov

The functional groups of this compound make it an attractive monomer or functionalizing agent for the creation of advanced polymers and materials. The azide and an alkyne group can be used in step-growth polymerization via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to produce π-conjugated polymers. d-nb.infoacs.org These materials, often classified as conjugated microporous polymers (CMPs), are of interest for applications in gas storage, catalysis, and optoelectronics due to their inherent porosity and electronic properties. d-nb.info

The ability to polymerize or graft such molecules onto surfaces allows for the creation of materials with tunable functionalities. For example, a polymer incorporating the this compound unit would possess pendant iodo- and hydroxymethyl groups that could be further modified post-polymerization. The iodo groups could serve as sites for grafting other polymer chains or for introducing specific functionalities via cross-coupling, while the alcohol provides a site for altering solubility or attaching other molecules. This approach is central to creating "core-first" star polymers, where a multifunctional core initiates the growth of polymer arms. scispace.com

Precursors for Privileged Medicinal Chemistry Scaffolds

Contributions to Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide group is the quintessential bioorthogonal functional group, and its presence in this compound, combined with the synthetically versatile iodo- and alcohol groups, makes this compound a valuable tool in this field. mdpi.comnih.gov

The term "ligation" in this context refers to the joining of two molecular fragments. ru.nl this compound contributes to the development of ligation tools primarily through its azide moiety. The most prominent azide-based ligations are the Staudinger ligation and the azide-alkyne cycloaddition ("click chemistry"). nih.govacs.org

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine. nih.govresearchgate.net The reaction proceeds smoothly in aqueous environments and has been used to label biomolecules on the surface of living cells. researchgate.net

Azide-Alkyne Cycloaddition: This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne is used (strain-promoted azide-alkyne cycloaddition, or SPAAC). acs.org Both versions are highly specific and have been widely adopted for bioconjugation. nih.govacs.org

The "4-azido-3-iodo-phenyl" group has been described as a classic motif in the design of photoaffinity ligands. acs.org Here, the ligation tool is the photoreactive azide itself, which upon irradiation with UV light, forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds, forming a covalent link to a target biomolecule. nih.govresearchgate.net The iodine atom in this arrangement serves a dual purpose: it adds mass for easier detection in mass spectrometry and, importantly, provides a site for the introduction of a radioisotope (e.g., ¹²⁵I or ¹³¹I), turning the molecule into a radio-photoaffinity ligand. nih.govnih.gov

Bioconjugation is the process of linking a molecule, such as a probe or a drug, to a biomolecule, like a protein or nucleic acid. ru.nl The multifunctional nature of this compound allows for its incorporation into sophisticated probes for selective bioconjugation.

A key strategy involves photoaffinity labeling, which has been successfully used to study membrane transporters. acs.orgnih.gov Researchers have synthesized derivatives of drugs that target specific transporters, incorporating an azido-iodo-aryl group. For example, an analogue of methylphenidate containing this group was used to label the dopamine transporter (DAT), and a citalopram (B1669093) analogue was used to label the serotonin transporter (SERT). acs.orgnih.gov In these studies, the probe first binds non-covalently to the transporter. Subsequent exposure to UV light activates the azide, causing the probe to become permanently attached to the protein. If a radioiodine isotope was incorporated, the labeled protein can be easily identified and studied.

Table 2: Applications of Azido-Iodo-Aryl Probes in Bioconjugation

| Probe Based On | Target Biomolecule | Technique | Purpose |

|---|---|---|---|

| Methylphenidate | Dopamine Transporter (DAT) | Photoaffinity Labeling | Mapping ligand-binding pockets nih.gov |

| (S)-Citalopram | Serotonin Transporter (SERT) | Photoaffinity Labeling | Covalent labeling and identification of the transporter acs.org |

| O⁶-Benzylguanine | DNA Repair Proteins | Radio-photoaffinity Labeling | Probing protein structure and function nih.gov |

This table summarizes research using the azido-iodo-aryl motif, which is central to the functionality of this compound.

This approach allows for the precise identification of drug-binding sites and provides valuable insights into the structure and function of important biological targets. The ability to attach this versatile chemical entity to a wide range of parent molecules makes it a powerful tool for exploring complex biological systems.

Development of New Ligation Tools

Utility in Photoaffinity Labeling Probe Development

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize ligand-receptor interactions within biological systems. rsc.org This method utilizes photoactivatable probes that, upon irradiation with light, form a highly reactive species capable of covalently binding to their target macromolecules. mdpi.com The design of these probes requires a careful balance of a pharmacophore for target recognition, a photoreactive group for covalent attachment, and often a reporter tag for detection and analysis. rsc.org

The design of photoaffinity probes often incorporates aryl azides as the photoactivatable moiety. mdpi.commdpi.com Aryl azides are favored due to their relative stability in the dark and their high reactivity upon photoirradiation, which generates a reactive nitrene species. mdpi.commdpi.com The this compound structure provides a key scaffold for such probes. The aryl azide group serves as the latent photoreactive element. mdpi.comnih.gov

A common strategy in probe design involves the use of an aromatic 4-azido-3-iodo-substituted ring motif. nih.gov While effective, the juxtaposition of the bulky iodine atom with the azide group can sometimes lead to lower efficiency of protein incorporation. nih.gov The separation of the photoreactive azide group from a radiolabel, such as a radioiodine, onto different parts of a scaffold molecule is a design consideration to potentially overcome this issue. nih.gov

The this compound molecule offers a platform where the azide and iodo groups are present on the same phenyl ring. This arrangement can be advantageous for creating compact photoaffinity probes. The methanol (B129727) group provides a convenient handle for further chemical modification, allowing for the attachment of a specific pharmacophore that directs the probe to its biological target. For instance, derivatives of similar structures, like (4-azido-3-iodophenyl)methanol, have been synthesized and used as key intermediates in the preparation of photoaffinity ligands for various receptors. nih.gov

Table 1: Key Functional Groups in this compound and Their Roles in Photoaffinity Probe Design

| Functional Group | Role in Photoaffinity Labeling |

| Aryl Azide | Photoactivatable group that forms a reactive nitrene upon UV irradiation, leading to covalent bond formation with the target protein. mdpi.commdpi.com |

| Iodo Group | Can be used for introducing a radioisotope (e.g., ¹²⁵I) for detection and quantification of the labeled protein. It also influences the steric and electronic properties of the probe. nih.govresearchgate.net |

| Methanol Group | Provides a reactive site for the covalent attachment of a pharmacophore, which confers specificity for the target biological molecule. nih.gov |

The primary strategy for covalent adduction using probes derived from this compound involves the photoactivation of the aryl azide. Upon exposure to UV light, the azide group releases nitrogen gas (N₂) and generates a highly reactive singlet nitrene intermediate. mdpi.com This nitrene can then undergo several reactions, with the most desirable for photoaffinity labeling being insertion into C-H or N-H bonds of amino acid residues within the binding site of the target protein. mdpi.comrsc.org This forms a stable, covalent bond, permanently linking the probe to its target.

The efficiency of this covalent modification is a critical factor. To assess the covalent attachment, radioiodinated versions of azido-iodo-phenyl derivatives are often synthesized. nih.gov For example, a radioiodinated analog of a methylphenidate-based photoaffinity ligand was used to demonstrate covalent binding to the dopamine transporter (DAT). nih.gov The specificity of the labeling is typically confirmed by competition experiments where the binding of the photoprobe is blocked by a known, non-photoreactive ligand for the same target. nih.gov

The covalent modification of proteins can be analyzed using various techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is commonly used to separate the protein-probe adduct, which can then be visualized by autoradiography if a radiolabel is present. nih.gov This allows for the determination of the molecular weight of the labeled protein.

Rational Design of Photoactivatable Tags

Radiochemistry Research Applications

The unique combination of functional groups in this compound also makes it a valuable precursor in the field of radiochemistry, particularly for the development of preclinical imaging agents. The presence of an iodine atom allows for direct radioiodination, while the azide group serves as a versatile handle for "click chemistry" applications.

The development of radiolabeled molecules is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.comrsc.org The iodine atom in this compound can be replaced with a radioisotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create radiolabeled analogs. researchgate.net

A common method for radioiodination is electrophilic substitution on an activated aromatic ring. researchgate.net However, a more versatile approach for molecules like this compound involves the synthesis of a trialkyltin precursor. This is typically achieved by reacting the iodo-compound with a distannane in the presence of a palladium catalyst. The resulting stannyl (B1234572) derivative can then be radioiodinated with high specific activity using an oxidizing agent like chloramine-T and the desired radioiodide (e.g., Na¹²⁵I or Na¹³¹I). nih.gov This method has been successfully used to synthesize radioiodinated O6-(4-azido-3-iodobenzyl)guanine ([¹³¹I]AIBG) from its corresponding tin precursor. nih.gov

These radiolabeled azido-iodo-phenyl compounds can then be incorporated into larger molecules, such as peptides or enzyme inhibitors, to create targeted imaging agents. For instance, [¹³¹I]AIBG has been investigated for its potential to quantify the DNA repair protein alkylguanine-DNA alkyltransferase (AGT) in tumors. nih.gov

The azide group in this compound provides a powerful tool for the attachment of metal chelators via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comacs.org This reaction allows for the efficient and site-specific conjugation of a molecule containing an alkyne group. researchgate.net

In the context of radiochemistry, this is particularly useful for developing radiopharmaceuticals based on metallic radionuclides like technetium-99m (⁹⁹ᵐTc), gallium-68 (B1239309) (⁶⁸Ga), or lutetium-177 (B1209992) (¹⁷⁷Lu). mdpi.com These radiometals require a chelating agent to be stably incorporated into a targeting molecule.

A prominent strategy is the "click-to-chelate" approach. acs.org In this method, an alkyne-functionalized "pro-chelator" is reacted with an azide-bearing molecule, such as a derivative of this compound. The resulting 1,2,3-triazole ring formed from the click reaction becomes an integral part of the tridentate ligand system that coordinates the radiometal. acs.org This allows for the simultaneous synthesis of the chelating system and its conjugation to the targeting vector in a one-pot reaction. acs.org

Alternatively, a pre-formed chelator functionalized with an alkyne can be "clicked" onto an azide-containing molecule. This modular approach allows for the synthesis of a variety of radiolabeled compounds from a single azide precursor. For example, a bifunctional silicon-based fluoride (B91410) acceptor (SiFA) moiety has been developed with an azido (B1232118) group, which can then be conjugated to alkyne-functionalized chelators for creating radiohybrid tracers. nih.gov A similar strategy could be employed with derivatives of this compound.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of "(3-Azido-5-iodophenyl)methanol" in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For "this compound," the spectrum is expected to show distinct signals for the benzylic protons (CH₂), the hydroxyl proton (OH), and the three aromatic protons on the substituted ring. The substitution pattern (1,3,5-) results in a specific splitting pattern for the aromatic protons. Based on analyses of structurally similar compounds, such as (4-Amino-3-iodophenyl)methanol and 1-(3-azido-5-iodophenyl)-N-methylmethanamine, the expected chemical shifts can be predicted. nih.govrsc.org The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show six distinct signals for the aromatic carbons and one for the benzylic carbon (CH₂OH). The carbons directly attached to the electronegative iodine and nitrogen (from the azide) atoms would be significantly shifted.

The following table summarizes the anticipated NMR data.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| -CH₂OH | ~4.6 | ~63-65 |

| -OH | Variable (Broad singlet) | - |

| Aromatic C-H | ~7.2-7.8 (Multiplets) | ~115-140 |

| Aromatic C-I | - | ~94-96 |

| Aromatic C-N₃ | - | ~140-142 |

| Aromatic C-CH₂OH | - | ~144-146 |

Note: Predicted values are based on data from analogous structures and standard chemical shift ranges. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula, C₇H₆IN₃O.

The expected monoisotopic mass is approximately 274.95 g/mol . In an ESI+ (Electrospray Ionization, positive mode) experiment, the molecule would likely be observed as a protonated species [M+H]⁺ at m/z 275.96 or as a sodium adduct [M+Na]⁺ at m/z 297.94.

Fragmentation analysis provides further structural confirmation. Key fragmentation pathways would include:

Loss of Dinitrogen (N₂): The azide (B81097) group can readily lose a molecule of nitrogen (28 Da), a characteristic fragmentation for azides.

Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the benzylic group (31 Da) is another probable fragmentation.

Loss of the Azide Radical (•N₃): Loss of the entire azide functional group (42 Da) can also occur.

| Ion | Calculated m/z | Description |

| [C₇H₆IN₃O]⁺ | 274.95 | Molecular Ion (M⁺) |

| [C₇H₆IN₃O+H]⁺ | 275.96 | Protonated Molecule |

| [C₇H₆IN₃O+Na]⁺ | 297.94 | Sodium Adduct |

| [C₇H₆INO]⁺ | 246.95 | Fragment after loss of N₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretch of the azide group (N₃). This peak is typically found in the range of 2100-2140 cm⁻¹. nih.govscielo.br Other key absorbances include a broad band for the O-H stretch of the alcohol group (~3200-3600 cm⁻¹), C-O stretching (~1050 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). google.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the asymmetric azide stretch is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum, appearing around 1250-1350 cm⁻¹.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Description |

| -OH | O-H Stretch | 3600-3200 | Broad |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium to Weak |

| -N₃ | Asymmetric Stretch | 2140-2100 | Strong, Sharp |

| C=C (Aromatic) | C=C Stretch | 1600-1450 | Medium |

| -N₃ | Symmetric Stretch | 1350-1250 | Medium (Stronger in Raman) |

| C-O | C-O Stretch | 1260-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in "this compound"—the iodinated phenyl ring and the azide group—are responsible for its UV absorption. Phenyl azides typically exhibit two characteristic absorption bands. uni-muenchen.de A high-energy transition (π → π) is expected in the range of 230-270 nm, while a lower-energy, lower-intensity transition (n → π) associated with the azide group appears around 280-300 nm. uni-muenchen.deresearchgate.net The presence of the iodine atom may cause a slight bathochromic (red) shift in these absorptions compared to a non-halogenated phenyl azide. researchgate.net

| Transition Type | Expected λ_max (nm) | Chromophore |

| π → π | ~250-270 | Phenyl Ring / Azide |

| n → π | ~285-300 | Azide Group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding from the alcohol group. As of the latest search, a single-crystal X-ray structure for this specific compound has not been reported in the scientific literature. acs.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of "this compound" after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a reaction and determine the appropriate solvent system for column chromatography. For a molecule of intermediate polarity like this, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. nih.govrsc.org The compound's R_f value would be indicative of its polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is used for high-resolution separation and precise purity analysis. Reversed-phase HPLC is a common method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA). nih.gov A pure sample of "this compound" would appear as a single, sharp peak in the chromatogram. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net It offers a good balance between accuracy and computational cost. researchgate.net

For a molecule like (3-azido-5-iodophenyl)methanol, a typical DFT study would begin with geometry optimization to find the lowest energy conformation. A popular functional for this purpose is Becke's three-parameter hybrid functional (B3LYP), often paired with a basis set like 6-311++G(d,p) to accurately describe the electronic distribution, including the diffuse functions necessary for anions and the polarization functions for describing bonding. uni-muenchen.dejocpr.com

From a DFT calculation, several key electronic properties can be derived:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net A high HOMO energy suggests a good nucleophile, while a low LUMO energy indicates a good electrophile. researchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. This is useful for predicting sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT Functionals and Basis Sets for Aromatic Azides and Iodides

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, FMO analysis, vibrational frequencies of organic molecules. jocpr.com |

| M06-2X | def2-TZVP | Good for non-covalent interactions, thermochemistry, and kinetics. |

| PBE0 | aug-cc-pVDZ | Often used for predicting spectroscopic properties and reaction mechanisms. |

| ωB97X-D | 6-31G(d) | Includes dispersion correction, suitable for systems with weak interactions. |

This table is illustrative of common methods used for similar compounds and does not represent specific published data for this compound.

Ab initio methods are based on first principles, without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher accuracy than DFT for some properties but are computationally more demanding. For instance, while HF methods often overestimate the HOMO-LUMO gap due to the neglect of electron correlation, they can serve as a starting point for more advanced calculations. uni-muenchen.de

Semi-empirical methods, such as PM3, are much faster than DFT or ab initio methods as they use parameters derived from experimental data. While less accurate, they are useful for preliminary conformational searches of large molecules before applying more rigorous methods. uni-muenchen.de

Density Functional Theory (DFT) Applications

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest would be the thermal or photochemical decomposition of the azide (B81097) group to form a highly reactive nitrene intermediate. uni-muenchen.de

DFT calculations can be used to map the potential energy surface of this reaction. This involves:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational methods can find the geometry and energy of the TS connecting the reactant (azide) to the product (nitrene).

Calculating Activation Energy: The energy difference between the reactant and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactant and product.

These studies can reveal whether the decomposition proceeds in a single step and can predict the electronic state (singlet or triplet) of the resulting nitrene, which dictates its subsequent reactivity.

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function. The molecule has rotational freedom around the C-C bond connecting the hydroxymethyl group to the phenyl ring and the C-N bond of the azide group.

Conformational analysis can be performed by systematically rotating these bonds and calculating the energy of each resulting conformer using methods like DFT or semi-empirical calculations to identify the most stable (lowest energy) structures.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. arxiv.org In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to track the atoms' positions and velocities over time. arxiv.orgnih.gov This can reveal:

How the molecule behaves in a solvent, such as water or methanol (B129727). arxiv.orgnih.govmdpi.com

The accessible conformations at a given temperature.

The dynamics of hydrogen bonding, both intramolecularly (if possible) and with solvent molecules. arxiv.org

The rate of adsorption of the molecule onto a surface, which is relevant in catalysis. nih.gov

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces, providing a more accurate description of bond-breaking and forming events, such as the initial steps of the azide decomposition. aps.org

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data.

IR Spectroscopy: DFT calculations can compute vibrational frequencies. acs.org The calculated spectrum, often scaled by an empirical factor to account for anharmonicity and method limitations, can be compared with experimental IR spectra to confirm the structure and identify characteristic peaks, such as the strong asymmetric stretch of the azide group (~2100 cm⁻¹). uni-muenchen.deacs.org

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org These theoretical values aid in the assignment of experimental NMR spectra. acs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption peaks in a UV-Vis spectrum. researchgate.net For aromatic azides, characteristic absorptions are expected, and TD-DFT can help assign these to specific electronic transitions (e.g., n→π* or π→π*). uni-muenchen.deresearchgate.net

Reactivity profiles can be established using global and local reactivity descriptors derived from DFT calculations. acs.org

Table 2: Computationally Derived Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; a measure of electronegativity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. acs.org |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates high reactivity. acs.org |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the ability to accept electrons. researchgate.net |

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Natural Bond Orbital (NBO) Analysis and Electron Density Studies

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a representation that aligns with the familiar Lewis structure concepts of localized bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a detailed picture of bonding and electronic interactions. uni-muenchen.de

Key insights from NBO analysis include:

Hybridization and Bond Composition: It details the atomic orbital contributions to each bond, for example, quantifying the s and p character of hybrid orbitals. uni-muenchen.de

Donor-Acceptor Interactions: NBO analysis can identify and quantify the stabilizing energy associated with delocalization interactions, such as an electron lone pair donating into an empty antibonding orbital (e.g., n→σ*). This is crucial for understanding hyperconjugation and the nature of non-covalent interactions, like halogen bonding involving the iodine atom. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) is another method that analyzes the electron density (ρ) and its Laplacian (∇²ρ) to characterize chemical bonds. By locating bond critical points (BCPs) between atoms, one can determine whether an interaction is a shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bond) interaction based on the properties of the electron density at that point.

Q & A

Q. How to optimize reaction conditions for scaling up this compound synthesis while minimizing hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.